6-Fluoro-1H-indazole-5-carboxylic acid is a substituted indazole derivative. Indazoles are a class of heterocyclic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. They are considered privileged scaffolds in drug discovery due to their diverse pharmacological activities. [] This particular derivative incorporates a fluorine atom at the 6th position and a carboxylic acid group at the 5th position of the indazole ring.
The compound is identified by the Chemical Abstracts Service registry number 1360943-00-5. It falls under the category of indazole derivatives, which are characterized by a fused benzene and pyrazole ring structure. The presence of the fluorine atom at the 6th position contributes to its unique chemical properties and biological activity compared to other indazole derivatives.
The synthesis of 6-fluoro-1H-indazole-5-carboxylic acid typically involves a multi-step process starting from commercially available 6-fluoroindazole. The key steps in the synthesis include:
The molecular structure of 6-fluoro-1H-indazole-5-carboxylic acid can be described as follows:
The presence of fluorine enhances the compound's lipophilicity and metabolic stability, which can influence its biological activity.
6-Fluoro-1H-indazole-5-carboxylic acid can participate in various chemical reactions:
The primary mechanism of action for 6-fluoro-1H-indazole-5-carboxylic acid involves its interaction with the sphingosine-1 phosphate receptor-1 (S1P1).
This mechanism highlights the compound's potential in therapeutic applications related to vascular biology and inflammation.
The physical and chemical properties of 6-fluoro-1H-indazole-5-carboxylic acid include:
Property | Value |
---|---|
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in DMSO, DMF |
These properties are crucial for determining suitable conditions for storage, handling, and application in laboratory settings.
6-Fluoro-1H-indazole-5-carboxylic acid has several scientific applications:
The synthesis of 6-fluoro-1H-indazole-5-carboxylic acid emerged in the early 21st century alongside advances in transition-metal-catalyzed indazole cyclization methods. Its CAS registry (1360943-00-5) formalized its identity, distinguishing it from earlier non-fluorinated indazolecarboxylic acids. The systematic IUPAC name—6-fluoro-1H-indazole-5-carboxylic acid—reflects the fusion of benzopyrazole numbering conventions with carboxylic acid nomenclature. Key milestones include:
The compound’s stability as the 1H-tautomer (over 2H/3H forms) is thermodynamically favored, with a predicted pKa of 3.10 ± 0.30 for the carboxylic acid group—critical for salt formation and solubility modulation [3] [8].
Positional isomerism profoundly impacts the physicochemical and reactivity profiles of fluorinated indazolecarboxylic acids. The fluorine atom’s location alters electronic distribution, hydrogen-bonding networks, and biological target engagement.
Property | 6-Fluoro-1H-indazole-5-carboxylic acid | 5-Fluoro-1H-indazole-6-carboxylic acid |
---|---|---|
CAS No. | 1360943-00-5 [1] [3] | 101495-01-6 [4] [10] |
Canonical SMILES | OC(=O)C1=CC2=C(NN=C2)C=C1F [2] | O=C(C1=CC2=C(C=C1F)C=NN2)O [4] |
Density (g/cm³) | 1.610 ± 0.06 (Predicted) [3] | Not reported |
Boiling Point (°C) | 434.2 ± 25.0 (Predicted) [3] | Not available [4] |
Carboxylic Acid pKa | 3.10 ± 0.30 (Predicted) [3] | Not reported |
H-bond Donors | 2 (1H-indazole NH + COOH) [9] | 2 (1H-indazole NH + COOH) [10] |
Electronic and Steric Effects
6-Fluoro-1H-indazole-5-carboxylic acid bridges classical heterocyclic chemistry and contemporary drug design. Its value derives from three key attributes:
1. Pharmacophore Integration
2. Synthetic Versatility
3. Material Science Applications
Fluorine modulates electron transport properties in OLEDs [3].
Table 2: Representative Applications in Drug Discovery
Application Sector | Role of 6-Fluoro-1H-indazole-5-carboxylic Acid | Examples/Outcomes |
---|---|---|
Anticancer Agents | Tyrosine kinase hinge-binding motif | Pazopanib derivatives with IC₅₀ < 50 nM [9] |
Anti-infectives | Metal-binding pharmacophore | Antibacterial indazoles (MIC = 0.25 µg/mL vs. S. aureus) [9] |
FXR/PPAR Modulators | Acidic headgroup for receptor anchoring | Selective FXR agonists (EC₅₀ = 12 nM) [9] |
Building Block Supply | Research-scale synthesis | Available as 97% pure material (1g scale) [2] [3] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1